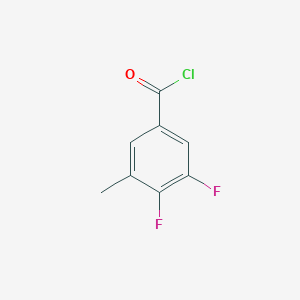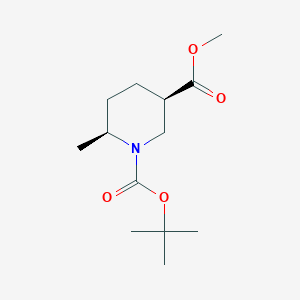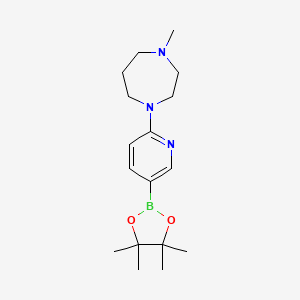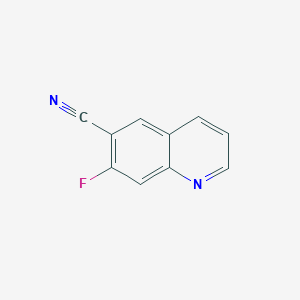
7-Fluoroquinoline-6-carbonitrile
Vue d'ensemble
Description
7-Fluoroquinoline-6-carbonitrile is a chemical compound used in various scientific research studies . Its unique properties make it suitable for applications in drug discovery, organic synthesis, and biological assays.
Synthesis Analysis
The synthesis of 7-Fluoroquinoline-6-carbonitrile involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 12 hours . Another method involves the use of sodium carbonate and palladium diacetate in ISOPROPYLAMIDE at 120℃ for 3.25 hours .Molecular Structure Analysis
The molecular formula of 7-Fluoroquinoline-6-carbonitrile is C10H5FN2 . Its molecular weight is 172.16 g/mol .Chemical Reactions Analysis
The chemical reactions involving 7-Fluoroquinoline-6-carbonitrile are complex and can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoroquinoline-6-carbonitrile include its molecular structure, melting point, boiling point, density, and molecular weight .Applications De Recherche Scientifique
Antimalarial Activity
- Analogs for Antimalarial Efficacy : A study by Joshi et al. (2017) explored 4-aminoquinoline antimalarials containing a benzylmethylpyridylmethylamine group, focusing on their activity against drug-resistant Plasmodium falciparum. These compounds, including variations of 7-chloroquinolines and 4-aminoquinoline-7-carbonitriles, showed potent antimalarial effects, with some derivatives significantly reducing parasitemia in P. berghei infected mice following oral administration. This suggests a promising direction for developing new antimalarial agents based on 7-fluoroquinoline-6-carbonitrile analogs (Joshi et al., 2017).
Neuropharmacological Effects
- Cognitive Impairment Reversal : Lu AE58054, a compound related to the 7-fluoroquinoline structure, was found to reverse cognitive impairment induced by subchronic phencyclidine in rats, indicating potential therapeutic effects for cognitive disorders such as schizophrenia and Alzheimer's disease (Arnt et al., 2010).
Antischistosomal Activity
- Hybrid Compound PPQ-6 : A study on 4-(2-Chloroquinolin-3-yl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (PPQ-6), a hybrid drug combining quinoline and pyridine structures, demonstrated significant anti-schistosomal effects, suggesting another potential therapeutic application of compounds related to 7-fluoroquinoline-6-carbonitrile (Taman et al., 2020).
Antidepressant Effects
- 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) : Several studies have explored the antidepressant-like effects of FDPI, a compound structurally related to 7-fluoroquinoline-6-carbonitrile. These studies found that FDPI could reverse depressive-like behavior induced by chronic unpredictable mild stress in mice, indicating potential for treating depression. The mechanism may involve modulation of oxidative stress and the monoaminergic system, without affecting hepatic monoamine oxidase activity (Pesarico et al., 2016).
Imaging Applications
- Sigma2 Receptor Imaging : Fluoroquinoline derivatives, including those with modifications similar to 7-fluoroquinoline-6-carbonitrile, have been evaluated as potential imaging agents for the sigma2 receptor status of solid tumors using positron emission tomography (PET). This could have implications for the non-invasive detection and monitoring of cancer progression (Tu et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
7-fluoroquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-6-carbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

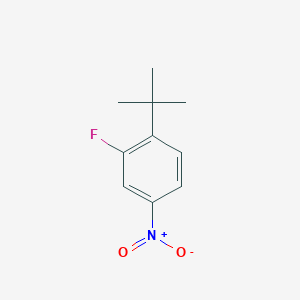
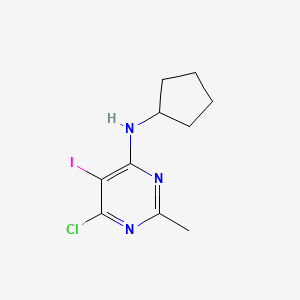
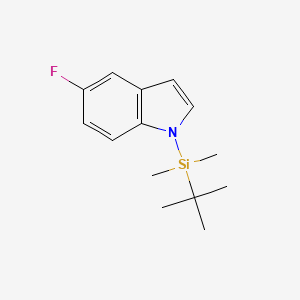
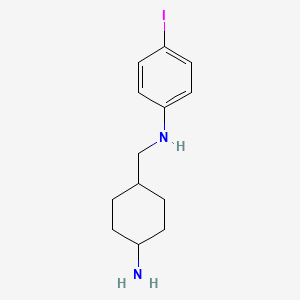
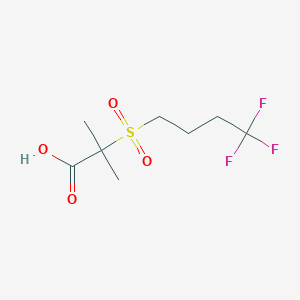
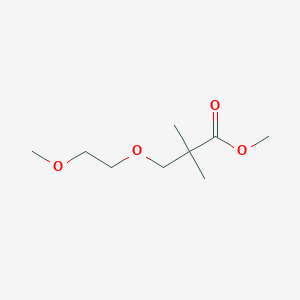
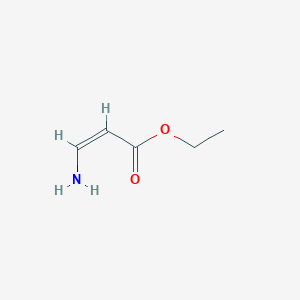
![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
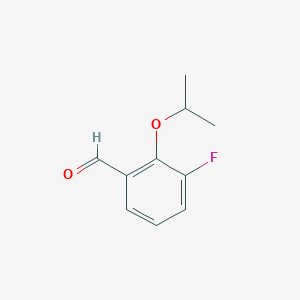

![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
